molecular formula C16H24N2O3S B2605472 Benzenesulfonamide, N-(2-morpholin-4-ylcyclohexyl)- CAS No. 371129-63-4

Benzenesulfonamide, N-(2-morpholin-4-ylcyclohexyl)-

Cat. No. B2605472
CAS RN: 371129-63-4
M. Wt: 324.44
InChI Key: DUBYOCNTVRIMSE-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-(2-morpholin-4-ylcyclohexyl)-” is a chemical compound with the molecular formula C18H28N2O3S. It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied in the context of developing new anticancer and antimicrobial agents. The process involves the synthesis of new aryl thiazolone–benzenesulfonamides . Another strategy proposed for the synthesis of similar compounds involves reactions with arylsulfonyl azides .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-(2-morpholin-4-ylcyclohexyl)-” has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound has been analyzed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of benzenesulfonamide derivatives have been studied in the context of their inhibitory effect on carbonic anhydrase IX, a gene overexpressed in many solid tumors . The reactions of similar compounds with arylsulfonyl azides have also been explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, N-(2-morpholin-4-ylcyclohexyl)-” include a melting point of 151.0 155.0 °C, solubility in water (4,300 mg/l at 16 °C), and solubility in methanol .

Scientific Research Applications

PI3K Inhibitors for Treating Pulmonary Diseases

Compounds closely related to Benzenesulfonamide, such as broad-spectrum phosphatidylinositol 3-kinase inhibitors, have been explored for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors have shown promise in preclinical studies, highlighting their potential therapeutic applications in pulmonary diseases (Norman, 2014).

Antioxidant and Enzyme Inhibitory Properties

A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties has demonstrated moderate antioxidant activity and significant inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Catalytic Applications in Organic Synthesis

Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. These complexes offer valuable insights into the development of new catalytic methods for organic synthesis (Dayan et al., 2013).

Inhibition of Carbonic Anhydrase for Therapeutic Applications

The design and synthesis of compounds containing a benzenesulfonamide moiety have led to the discovery of potent inhibitors of human carbonic anhydrase, which play a crucial role in various physiological functions. These inhibitors show potential for the treatment of diseases like glaucoma, epilepsy, obesity, and cancer, by targeting specific isoforms of carbonic anhydrase (Buemi et al., 2019).

Anti-Breast Cancer Activity

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anti-breast cancer activity, showing significant potential as therapeutic agents. These compounds highlight the diverse applications of benzenesulfonamide derivatives in the development of new anticancer drugs (Kumar et al., 2021).

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives is related to their inhibitory effect on carbonic anhydrase IX, a gene overexpressed in many solid tumors. This makes them potential antiproliferative agents .

Safety and Hazards

The compound is harmful if swallowed. After handling, it is recommended to wash skin thoroughly. If swallowed and feeling unwell, one should contact a doctor. The compound should be disposed of properly as industrial waste .

Future Directions

The future directions in the study of benzenesulfonamide derivatives include further exploration of their anticancer and antimicrobial properties. The selective inhibition of carbonic anhydrase IX, a gene overexpressed in many solid tumors, makes these compounds potential candidates for novel antiproliferative agents .

properties

IUPAC Name

N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-22(20,14-6-2-1-3-7-14)17-15-8-4-5-9-16(15)18-10-12-21-13-11-18/h1-3,6-7,15-17H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBYOCNTVRIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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